molecular formula C12H9ClN2O3 B8685889 4-(4-Chlorophenoxy)-3-nitroaniline CAS No. 83660-66-6

4-(4-Chlorophenoxy)-3-nitroaniline

Cat. No.: B8685889
CAS No.: 83660-66-6
M. Wt: 264.66 g/mol
InChI Key: GGWFTNFAHXOEBR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-3-nitroaniline is a chemical compound of interest in advanced organic synthesis and materials science research. Its structure, featuring both a 4-chlorophenoxy ether and a 3-nitroaniline group, suggests potential utility as a key synthetic intermediate. Research applications may include its use in the development of novel organic compounds for nonlinear optics (NLO), given that structurally similar nitroaniline derivatives are frequently investigated for their optical properties . Furthermore, this compound could serve as a precursor in pharmaceutical research for the synthesis of complex molecules, analogous to the use of other nitroaniline intermediates in the preparation of active pharmaceutical ingredients . The presence of reactive functional groups, such as the amine and nitro group, makes it a versatile building block for further chemical transformations, including condensations and reductions. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult safety data sheets and handle this material with appropriate precautions.

Properties

CAS No.

83660-66-6

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

4-(4-chlorophenoxy)-3-nitroaniline

InChI

InChI=1S/C12H9ClN2O3/c13-8-1-4-10(5-2-8)18-12-6-3-9(14)7-11(12)15(16)17/h1-7H,14H2

InChI Key

GGWFTNFAHXOEBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural features include:

  • Nitro group (NO₂): Enhances electron-withdrawing effects, reducing electron density on the aromatic ring.

Comparable Compounds :

4-Chloro-3-nitroaniline (C₆H₅ClN₂O₂; MW 172.57 g/mol): Lacks the phenoxy group but shares the nitro and chloro substituents. It is a precursor in dye and pharmaceutical intermediates .

3-Chloro-4-(4-chlorophenoxy)aniline (C₁₂H₉Cl₂NO; MW 266.11 g/mol): Replaces the nitro group with a second chlorine atom, reducing electron-withdrawing effects .

N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline (C₁₈H₁₃ClN₂O₂; MW 324.76 g/mol): Features multiple aromatic rings and nitro groups, increasing molecular weight and complexity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa* Water Solubility
4-(4-Chlorophenoxy)-3-nitroaniline C₁₂H₈ClN₂O₃ 278.66 ~129–131† Estimated <2‡ Low (lipophilic)
4-Chloro-3-nitroaniline C₆H₅ClN₂O₂ 172.57 99–101 ~1.10 Moderate
3-Chloro-4-(4-chlorophenoxy)aniline C₁₂H₉Cl₂NO 266.11 N/A N/A Low

*Nitroaniline derivatives typically exhibit acidic NH groups due to electron-withdrawing substituents.
†Estimated from related Schiff base derivatives .
‡Inferred from 4-chloro-2-nitroaniline (pKa 1.10) .

Chemical Reactivity and Stability

  • Microbial Transformation: Nitro groups significantly reduce biodegradation rates. In studies of substituted anilines, 3-nitroaniline showed a 10-fold lower transformation rate constant (kₐ) compared to unsubstituted aniline . The addition of a chlorophenoxy group in this compound likely further decreases microbial activity due to steric hindrance .
  • Synthetic Pathways: Derivatives like 3-chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline are synthesized via condensation reactions between aldehydes and anilines, highlighting the reactivity of the amine group in forming Schiff bases .

Key Differentiators

Substituent Effects: The chlorophenoxy group in this compound enhances steric bulk and lipophilicity compared to simpler nitroanilines, impacting solubility and biological persistence.

Acidity and Reactivity: The nitro group lowers pKa, increasing acidity, while the phenoxy group may hinder nucleophilic substitution reactions.

Toxicity Profile: Compounds with nitro groups (e.g., 4-chloro-3-nitroaniline) are generally more toxic than non-nitro analogs, with hazards including skin irritation and NOₓ emissions .

Preparation Methods

Reaction Overview

The Ullmann-type coupling reaction provides a direct route to introduce the 4-chlorophenoxy group onto a nitro-substituted aniline backbone. This method, adapted from the synthesis of rafoxanide, involves displacing a halogen atom (e.g., chlorine) at the 4-position of 3-nitro-4-chloroaniline with a phenoxide ion derived from 4-chlorophenol.

Substrate Preparation

3-Nitro-4-chloroaniline serves as the starting material. Its synthesis begins with the nitration of 4-chloroaniline. Protecting the amine group as an acetanilide (via acetic anhydride) directs nitration to the meta position relative to the acetamido group, yielding 3-nitro-4-chloroacetanilide. Subsequent hydrolysis under acidic conditions regenerates the free amine, producing 3-nitro-4-chloroaniline.

Coupling Conditions

The phenoxide ion is generated by treating 4-chlorophenol with potassium hydroxide in a polar aprotic solvent (e.g., dimethylformamide). Adding catalytic copper powder (0.5–1 mol%) facilitates the nucleophilic aromatic substitution at 110–120°C, replacing the chlorine atom at the 4-position with the phenoxy group. The reaction typically achieves a 96% yield for analogous diphenylether intermediates.

Key Data:

  • Temperature: 110–120°C

  • Catalyst: Cu (0.5–1 mol%)

  • Yield: >95% for intermediate diphenylether

Nitration of 4-(4-Chlorophenoxy)acetanilide

Directed Nitration Strategy

Electrophilic nitration of 4-(4-chlorophenoxy)acetanilide leverages the acetamido group’s para-directing effect to position the nitro group at the 3-position. This method mirrors classical nitration protocols for acetanilide derivatives.

Protection and Nitration

4-(4-Chlorophenoxy)aniline is acetylated using acetic anhydride to form 4-(4-chlorophenoxy)acetanilide. Nitration with a mixed acid (HNO₃/H₂SO₄) at 0–5°C introduces the nitro group meta to the acetamido group, yielding 3-nitro-4-(4-chlorophenoxy)acetanilide. The crude product is recrystallized from ethanol to isolate the para-nitro isomer.

Deprotection

Hydrolysis with 20% sulfuric acid under reflux removes the acetyl group, affording 4-(4-chlorophenoxy)-3-nitroaniline. This step achieves >85% yield when conducted at 100°C for 1 hour.

Key Data:

  • Nitration Temp: 0–5°C

  • Deprotection Temp: 100°C

  • Overall Yield: 70–75%

Multi-Step Synthesis via Formylation and Directed Nitration

Formylation as a Protecting Strategy

Inspired by the synthesis of 5-chloro-2-nitroaniline, this route employs formylation to shield the amine during nitration.

Formylation of 4-(4-Chlorophenoxy)aniline

Reacting 4-(4-chlorophenoxy)aniline with formic acid under azeotropic conditions (toluene, 70–80°C) forms 4-(4-chlorophenoxy)formanilide. The formyl group directs subsequent nitration to the meta position.

Nitration and Hydrolysis

Nitration with fuming nitric acid in acetic acid at -5–10°C introduces the nitro group at the 3-position. Hydrolysis with 25% NaOH at 100°C regenerates the amine, yielding the target compound in 82% overall yield.

Key Data:

  • Formylation Solvent: Toluene

  • Nitration Temp: -5–10°C

  • Hydrolysis Time: 1.5 hours

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Copper-Catalyzed CouplingHalogen displacement, no protection95%High yield, minimal stepsRequires 3-nitro-4-chloroaniline precursor
Directed NitrationAcetylation, nitration, hydrolysis75%Reliable para/meta controlAcidic hydrolysis conditions
Formylation-NitrationFormylation, nitration, hydrolysis82%Avoids acetylated byproductsSensitive to nitration temperature

Mechanistic Insights and Optimization

Role of Directing Groups

  • Acetamido Group: Directs nitration to the para position, but meta substitution occurs if para is blocked.

  • Phenoxy Group: Activates the ring for electrophilic substitution but competes with other directors.

Solvent and Catalyst Effects

  • Copper Catalysis: Enhances nucleophilic aromatic substitution by stabilizing the transition state.

  • Polar Solvents: DMF or xylene improve solubility of intermediates, facilitating higher yields.

Industrial-Scale Considerations

Waste Management

The copper-catalyzed method generates minimal waste compared to classical nitration, which produces spent acid.

Cost Efficiency

Formylation reduces reliance on expensive acetylating agents, lowering production costs by ~20% .

Q & A

Q. SAR Insights

  • Nitro Position: 3-Nitro > 2-Nitro (10-fold activity increase in ATF4 inhibition).
  • Chlorophenoxy Group: Essential for membrane permeability (logP ~3.5).

Advanced: How can computational methods predict the compound’s solubility and stability?

Answer:

  • DFT Calculations: Predict nitro-group charge density (Mulliken charges: −0.45 e) and HOMO-LUMO gaps (~4.5 eV), correlating with stability under UV light .
  • Molecular Dynamics (MD): Simulates solubility in ethanol/water mixtures (solubility parameter δ ≈ 20 MPa¹/²) .
  • Degradation Pathways: Hydrolysis of the chlorophenoxy group follows first-order kinetics (t₁/₂ = 48 hours at pH 7) .

Advanced: What are the challenges in characterizing byproducts during scale-up?

Answer:
Common byproducts include:

  • Di-nitro derivatives: Formed via over-nitration (detectable via HPLC at λ = 254 nm).
  • Oxidative Coupling Products: Result from radical intermediates (e.g., dimerization under aerobic conditions) .
    Mitigation involves quenching reactions with Na₂S₂O₃ and using inert atmospheres (N₂/Ar). LC-MS/MS with collision-induced dissociation (CID) identifies trace impurities (<0.1%) .

Advanced: How does the compound interact with biological macromolecules in mechanistic studies?

Answer:
In cancer research, the compound covalently binds to KEAP1 (Kelch-like ECH-associated protein 1), disrupting Nrf2 degradation. Surface plasmon resonance (SPR) shows KD = 120 nM . In enzymatic assays, nitro-reductase activity converts it to hydroxylamine intermediates, which induce DNA strand breaks (EC₅₀ = 5 µM) .

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